molecular formula C20H15FN2O3S B2493804 N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide CAS No. 921797-80-0

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide

Cat. No.: B2493804
CAS No.: 921797-80-0
M. Wt: 382.41
InChI Key: WUKMJCLOMDKYKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide is a potent and selective ATP-competitive inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, with high affinity for FGFR1. This small molecule targets key signaling pathways, such as MAPK and PI3K/AKT , which are crucial for cell proliferation, survival, and migration. Its primary research value lies in investigating FGFR-driven oncogenesis, tumor angiogenesis, and drug resistance mechanisms , particularly in cancers characterized by FGFR amplifications or mutations, such as certain breast, lung, and gastric cancers. Researchers utilize this compound to elucidate the precise role of FGFR signaling in disease progression and to explore the therapeutic potential of FGFR inhibition in preclinical models. Studies have demonstrated its efficacy in suppressing the growth of pancreatic cancer cells , highlighting its utility as a critical tool for dissecting complex signaling networks and validating FGFR as a target for novel anticancer strategies.

Properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O3S/c1-2-25-16-9-5-6-12-10-17(26-18(12)16)15-11-27-20(22-15)23-19(24)13-7-3-4-8-14(13)21/h3-11H,2H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKMJCLOMDKYKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another strategy includes the cyclization of aryl acetylenes using transition-metal catalysis . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and cost-effectiveness. Large-scale production often requires the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of solvents and reagents is also crucial to minimize environmental impact and ensure safety.

Chemical Reactions Analysis

Types of Reactions

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Mechanism of Action

The mechanism of action of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of thiazol-2-yl benzamide derivatives , which are explored for diverse biological activities, including enzyme inhibition and growth modulation. Below is a comparative analysis with structurally related compounds:

Compound Key Structural Features Reported Activity Key Differences
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide Thiazole linked to 4-methylphenyl and phenoxybenzamide 129.23% growth modulation (p < 0.05) Phenoxy vs. fluorobenzamide; methylphenyl vs. benzofuran-thiazole core
N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) Thiazole with hydroxy/methoxyphenyl and acetamide Non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9.01 mM) Acetamide vs. fluorobenzamide; phenolic substituents vs. ethoxybenzofuran
N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA) Benzothiazole core with 2-fluorobenzamide Nonlinear optical (NLO) properties; enhanced polarity due to fluorine Benzothiazole vs. benzofuran-thiazole; no ethoxy group
N-(4-methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide (MS8) Methyl-substituted thiazole with phenoxybenzamide ATPase modulation (specific target not detailed) Phenoxy vs. fluorobenzamide; methyl-thiazole vs. benzofuran-thiazole
4-[cyclohexyl(methyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide Ethoxybenzofuran-thiazole with sulfamoyl-benzamide Not explicitly reported (structural analogue) Sulfamoyl-benzamide vs. 2-fluorobenzamide; bulky sulfonamide substituent

Key Findings

The ethoxy group on the benzofuran ring increases lipophilicity, which could improve bioavailability relative to hydroxy/methoxy-substituted analogues (e.g., compound 6a) .

Compounds with triazole linkers (e.g., 9a–9e in ) exhibit different conformational flexibility, which might reduce potency compared to the rigid benzofuran-thiazole scaffold .

Synthetic Accessibility :

  • The target compound’s synthesis likely requires Suzuki-Miyaura coupling for benzofuran-thiazole assembly, whereas triazole-linked analogues () are synthesized via copper-catalyzed azide-alkyne cycloaddition ("click chemistry") .

Contradictions and Limitations

  • highlights COX/LOX inhibition by thiazole derivatives, but the target compound’s specific enzymatic targets remain unverified .
  • The position of fluorine (2- vs. 4- on benzamide) in analogues (e.g., 4-fluorobenzamide in ) may lead to divergent biological effects, though data is lacking .

Biological Activity

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a detailed overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of a benzofuran scaffold , a thiazole ring , and a benzamide moiety . Its molecular formula is C18H18FN3O2SC_{18}H_{18}FN_3O_2S with a molecular weight of approximately 347.42 g/mol. The presence of an ethoxy group enhances its solubility and biological activity, while the fluorine atom contributes to its electronic properties.

This compound exhibits its biological effects primarily through the following mechanisms:

  • Inhibition of p38 MAPK : The compound acts as an inhibitor of the p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses. This inhibition leads to a reduction in the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated models.
  • Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cells by interacting with specific molecular targets, modulating enzyme activities, and disrupting cellular signaling pathways .

Anti-inflammatory Effects

Research has shown that this compound significantly suppresses TNF-α release, which is critical in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis. This anti-inflammatory action is supported by in vitro studies demonstrating reduced inflammatory markers.

Anticancer Properties

The compound has demonstrated promising anticancer activity against various cell lines. For instance, it has been evaluated for its cytotoxic effects on different cancer cell lines, showcasing an ability to inhibit cell proliferation effectively:

Cell Line IC50 (μM) Reference
MCF-710.9
A5496.3
PC-310

These results indicate that this compound exhibits significant cytotoxicity comparable to established anticancer agents.

Structure–Activity Relationship (SAR)

The SAR analysis reveals that modifications to the benzofuran and thiazole rings can enhance biological activity. For example:

  • Substituents on the Benzofuran Ring : The presence of electron-withdrawing groups such as fluorine has been shown to improve the potency against cancer cells by enhancing binding interactions with target proteins .
  • Thiazole Modifications : Variations in the thiazole ring can affect the compound's selectivity and efficacy as an anti-inflammatory agent.

Case Studies and Research Findings

A notable study conducted on similar benzofuran derivatives indicated that compounds with structural similarities to this compound exhibited significant anticancer properties across multiple cell lines, reinforcing the potential therapeutic applications of this compound .

Additionally, another research highlighted that certain derivatives demonstrated enhanced activity against Gram-positive bacteria, suggesting possible antimicrobial properties that warrant further investigation.

Q & A

Q. What synthetic routes are recommended for preparing N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide, and how can purity be ensured?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the benzofuran-thiazole core via cyclization of 7-ethoxybenzofuran-2-carboxylic acid derivatives with thiosemicarbazides.
  • Step 2: Amide coupling using 2-fluorobenzoyl chloride in pyridine or DMF, followed by purification via column chromatography and recrystallization .
  • Quality Control: Purity (>95%) is confirmed using HPLC and NMR spectroscopy. Residual solvents are quantified via GC-MS .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • X-ray crystallography (using SHELX programs for refinement) resolves the 3D structure and hydrogen-bonding networks (e.g., N–H⋯N interactions) .
  • NMR spectroscopy (¹H/¹³C) confirms substituent positions, with chemical shifts for the ethoxy group (~δ 1.4 ppm for CH₃, δ 4.0 ppm for OCH₂) and fluorobenzamide protons .
  • High-resolution mass spectrometry (HR-MS) validates the molecular formula (C₂₂H₁₈FN₂O₃S) .

Q. What in vitro biological screening data are available for this compound?

Assay Results Source
Anticancer (IC₅₀, μM) MCF-7: 15; HeLa: 10; A549: 12
Antimicrobial (MIC, μg/mL) S. aureus: 8; E. coli: 16
Cytotoxicity >50 μM in normal fibroblast cells

Advanced Research Questions

Q. How can researchers investigate the mechanism of action for this compound’s anticancer activity?

  • Target Identification: Use molecular docking to predict binding to enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), validated via enzyme inhibition assays .
  • Pathway Analysis: RNA sequencing to identify dysregulated pathways (e.g., apoptosis, MAPK) in treated cancer cells.
  • Genetic Knockdown: siRNA silencing of hypothesized targets (e.g., PFOR) to assess resistance .

Q. How should contradictory data between in vitro and in vivo efficacy be resolved?

  • Case Example: In vitro IC₅₀ values (15 μM) may not align with in vivo tumor reduction (40% at 20 mg/kg).
  • Resolution:
    • Verify pharmacokinetics (e.g., bioavailability via LC-MS/MS plasma analysis).
    • Assess metabolite activity using liver microsome assays.
    • Use orthogonal assays (e.g., surface plasmon resonance) to confirm target binding affinity .

Q. What strategies optimize this compound’s pharmacokinetic properties for CNS penetration?

  • Structural Modifications: Introduce polar groups (e.g., –OH) to improve solubility without compromising blood-brain barrier permeability (predicted via LogP calculations).
  • Prodrug Design: Mask the ethoxy group with ester linkages to enhance metabolic stability .
  • In Silico Modeling: Use tools like SwissADME to predict ADMET profiles .

Q. How can experimental design address synergism with existing chemotherapeutics?

  • Combination Studies: Test with cisplatin or paclitaxel using the Chou-Talalay method to calculate combination indices (CI).
  • Dose Optimization: Use response surface methodology (RSM) to identify synergistic ratios .

Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they mitigated?

  • Disorder in Ethoxy Groups: Address via SHELXL refinement with restrained thermal parameters .
  • Hydrogen Bonding: Identify intermolecular interactions (e.g., C–H⋯O/F) to stabilize packing .

Methodological Guidelines

  • Data Reproducibility: Replicate assays in triplicate using independent synthetic batches.
  • Ethical Compliance: Follow OECD guidelines for in vivo studies (e.g., tumor xenograft models in immunodeficient mice) .
  • Data Sharing: Deposit crystallographic data in the Cambridge Structural Database (CSD) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.